molecular formula C21H20N2O6 B2852467 5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide CAS No. 1358412-15-3

5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2852467
M. Wt: 396.399
InChI Key: RTHLSGYRTNOIMT-UHFFFAOYSA-N
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Description

The compound “5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide” is listed in the Benchchem database1. Unfortunately, no further description or details about this compound were found1.



Synthesis Analysis

No specific synthesis analysis for this compound was found. However, a paper on the synthesis and reactivity of pyridinium salts might be relevant2. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals2.



Molecular Structure Analysis

No specific molecular structure analysis for this compound was found. However, a related compound, Methanone, [4-(dimethylamino)phenyl]phenyl-, has been analyzed3. It has a molecular weight of 225.28573.



Chemical Reactions Analysis

No specific chemical reactions analysis for this compound was found. However, a paper on the fluorescent properties of Cypridina oxyluciferin analogs, which have the 4-(dimethylamino)phenyl group at C5, might be relevant4.



Physical And Chemical Properties Analysis

No specific physical and chemical properties analysis for this compound was found. However, a paper on the photovoltaic properties of a novel (E)-6-(4-(dimethylamino)phenyl)diazenyl compound might be relevant5.


Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

No specific future directions for this compound were found.


properties

IUPAC Name

methyl 6-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-14-6-4-13(5-7-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-9-8-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHLSGYRTNOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide

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